Nor-Binaltorphimine dihydrochloride falls under the category of synthetic opioid antagonists, specifically targeting the kappa-opioid receptor subtype. It is recognized for its unique pharmacological profile and is classified as a bivalent ligand due to its ability to engage multiple receptor sites.
The synthesis of nor-Binaltorphimine dihydrochloride involves a one-pot reaction starting from naltrexone, a well-known opioid antagonist. The process typically includes the following steps:
This synthetic route has been optimized for yield and scalability while minimizing toxic by-products, making it suitable for laboratory production.
Nor-Binaltorphimine dihydrochloride features a complex molecular structure characterized by several functional groups that contribute to its biological activity:
The InChI Key for nor-Binaltorphimine dihydrochloride is JOJPJLHRMGPDPV-LZQROVCBSA-N, which aids in its identification in chemical databases .
Nor-Binaltorphimine dihydrochloride participates in various chemical reactions primarily related to its interactions with opioid receptors. Key reactions include:
These reactions are critical for understanding the compound's pharmacological effects and therapeutic potential.
The mechanism by which nor-Binaltorphimine exerts its effects involves several key processes:
Nor-Binaltorphimine dihydrochloride exhibits several notable physical and chemical properties:
Nor-Binaltorphimine dihydrochloride has significant applications in scientific research:
Nor-Binaltorphimine dihydrochloride (nor-BNI dihydrochloride) is a dimeric morphinan derivative with the chemical formula C₄₀H₄₅Cl₂N₃O₆ and a molecular weight of 734.71 g/mol [5] [8]. The compound features a symmetrical bivalent structure comprising two naltrexone units linked via a cyclopropylmethyl bridge, which is critical for its κ-opioid receptor (KOR) selectivity [4] [7]. The dihydrochloride salt form enhances water solubility (33.33 mg/mL in H₂O) [5], facilitating in vivo administration. Synthesis begins with noroxymorphone, which undergoes sequential modifications:
Table 1: Key Structural Descriptors of Nor-Binaltorphimine Dihydrochloride
Property | Value |
---|---|
Molecular Formula | C₄₀H₄₅Cl₂N₃O₆ |
Molecular Weight | 734.71 g/mol |
CAS Number | 113158-34-2 |
Chiral Centers | 8 |
Salt Form | Dihydrochloride |
Nor-BNI dihydrochloride acts as a potent, selective KOR antagonist with inverse agonist properties [4]. Its pharmacodynamic profile is characterized by:
Table 2: Binding Affinity and Selectivity Profile
Receptor | Kᵢ (nM) | pA₂ Value | Selectivity Ratio (vs. KOR) |
---|---|---|---|
κ-Opioid | 0.046–0.051 | 10.2–10.4 | 1 |
μ-Opioid | 100–400 | 7.4–7.6 | ≥1,000 |
δ-Opioid | 250–630 | 7.6–7.8 | ≥1,000 |
Nor-BNI dihydrochloride exhibits atypical pharmacokinetics with delayed onset and ultra-long duration:
The dihydrochloride salt form mitigates but does not eliminate key formulation challenges:
Table 3: Physicochemical and Formulation Properties
Property | Value | Implication |
---|---|---|
Water Solubility | 33.33 mg/mL (45.36 mM) | Suitable for aqueous formulations |
log D₇.₄ | 1.98 | Moderate membrane permeability |
Plasma Protein Binding | >93% | Low free plasma concentration |
Brain Homogenate Binding | <7% unbound | Limited CNS availability |
Storage Conditions | –20°C, anhydrous | Prevents hydrolysis |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7